molecular formula C13H21NO3 B1375631 tert-Butyl 4-(3-hydroxyprop-1-yn-1-yl)piperidine-1-carboxylate CAS No. 403802-41-5

tert-Butyl 4-(3-hydroxyprop-1-yn-1-yl)piperidine-1-carboxylate

Cat. No. B1375631
M. Wt: 239.31 g/mol
InChI Key: FUIPHCXERBVLBP-UHFFFAOYSA-N
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Description

“tert-Butyl 4-(3-hydroxyprop-1-yn-1-yl)piperidine-1-carboxylate” is a chemical compound with the CAS Number: 403802-41-5 . It has a molecular weight of 239.31 . The compound appears as a colorless to yellow sticky oil to semi-solid at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H21NO3/c1-13(2,3)17-12(16)14-8-6-11(7-9-14)5-4-10-15/h11,15H,6-10H2,1-3H3 . This code provides a specific textual representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound is a colorless to yellow sticky oil to semi-solid at room temperature . It has a molecular weight of 239.31 .

Scientific Research Applications

  • Intermediate in Biologically Active Compounds : Kong et al. (2016) synthesized tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, an important intermediate in many biologically active compounds, including crizotinib, using tert-butyl-4-hydroxypiperdine-1-carboxylate as a starting material (Kong et al., 2016).

  • Key Intermediate of Vandetanib : In the synthesis of Vandetanib, an important cancer medication, Wang et al. (2015) used tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate as a key intermediate (Wang et al., 2015).

  • X-ray Studies and Reduction Properties : Didierjean et al. (2004) conducted X-ray studies on tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate, revealing insights into its molecular packing and hydrogen bonding properties (Didierjean et al., 2004).

  • Intermediate for Small Molecule Anticancer Drugs : Zhang et al. (2018) developed a synthetic method for tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, an important intermediate for small molecule anticancer drugs (Zhang et al., 2018).

  • Synthesis of Substituted Piperidines : Harmsen et al. (2011) described the synthesis of tert-butyl trans-4-ethynyl-3-hydroxypiperidine-1-carboxylate, a new scaffold for the preparation of substituted piperidines (Harmsen et al., 2011).

  • Molecular Packing and Hydrogen Bonding : The study by Didierjean et al. (2004) also focused on tert-butyl (4R,6S)-4-hydroxy-6-isobutyl-2-oxopiperidine-1-carboxylate, examining its molecular structure and hydrogen bonding-driven molecular packing (Didierjean et al., 2004).

  • Synthesis of Enantiopure Derivatives : Marin et al. (2004) synthesized tert-butyl 2-substituted 4,6-dioxo-1-piperidinecarboxylates, a key step in producing enantiopure 4-hydroxypipecolate and 4-hydroxylysine derivatives (Marin et al., 2004).

Safety And Hazards

The compound has several hazard statements including H302, H315, H319, H335 indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Future Directions

While specific future directions for this compound are not mentioned in the sources I found, it’s worth noting that similar compounds have been used in the synthesis of various biologically active compounds . This suggests that “tert-Butyl 4-(3-hydroxyprop-1-yn-1-yl)piperidine-1-carboxylate” and similar compounds may continue to be of interest in the field of medicinal chemistry.

properties

IUPAC Name

tert-butyl 4-(3-hydroxyprop-1-ynyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO3/c1-13(2,3)17-12(16)14-8-6-11(7-9-14)5-4-10-15/h11,15H,6-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUIPHCXERBVLBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C#CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 4-(3-hydroxyprop-1-yn-1-yl)piperidine-1-carboxylate

Synthesis routes and methods

Procedure details

A solution of 6.0 g (16.3 mmol) of 4-(2,2-Dibromo-vinyl)-piperidine-1-carboxylic acid tert-butyl ester in 150 ml THF was treated at −78° C. with 21.4 ml (34.2 mmol) of n-BuLi (ca 1.6 M in hexane). After 2 h at this temperature 4.9 g (16.3 mmol) of paraformaldehyde were added. The reaction was warmed up to RT for 3 h and after 1 h at this temperature partitioned between water/ether (3×). The organic phases were washed with aqueous 10% NaCl, dried over Na2SO4 and evaporated. Purification by flash-chromatography on silica gel (hexane/EtOAc 4:1) gave 3.34 g (86%) of 4-(3-Hydroxy-prop-1-ynyl)-piperidine-1-carboxylic acid tert-butyl ester, MS: 239 (M).
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
21.4 mL
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
4.9 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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